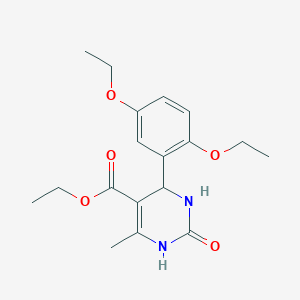![molecular formula C11H11N5S B11472464 13-methyl-10-thia-3,5,6,8,13-pentazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene](/img/structure/B11472464.png)
13-methyl-10-thia-3,5,6,8,13-pentazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
13-methyl-10-thia-3,5,6,8,13-pentazatetracyclo[77002,6011,16]hexadeca-1(9),2,4,7,11(16)-pentaene is a complex organic compound characterized by its unique tetracyclic structure
Preparation Methods
The synthesis of 13-methyl-10-thia-3,5,6,8,13-pentazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene typically involves multistep reactions starting from simpler organic molecules. The synthetic routes often include cyclization reactions, which are crucial for forming the tetracyclic structure. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, play a significant role in the successful synthesis of this compound. Industrial production methods may involve scaling up these laboratory procedures while ensuring the purity and yield of the final product.
Chemical Reactions Analysis
13-methyl-10-thia-3,5,6,8,13-pentazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may lead to the formation of sulfoxides or sulfones, while reduction reactions can yield thiols or thioethers.
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it has potential applications in studying enzyme interactions and protein folding due to its unique structure. In medicine, it is being investigated for its potential therapeutic properties, including antimicrobial and anticancer activities. Additionally, its unique structure makes it a valuable tool in structural biology and drug design.
Mechanism of Action
The mechanism of action of 13-methyl-10-thia-3,5,6,8,13-pentazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
When compared to similar compounds, 13-methyl-10-thia-3,5,6,8,13-pentazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene stands out due to its unique tetracyclic structure and the presence of multiple nitrogen and sulfur atoms. Similar compounds include 11,13-dimethyl-8-thia-3,5,10-triazatricyclo[7.4.0.0,2,7]trideca-1(13),2(7),3,9,11-pentaen-6-one and 2-[(13-methyl-10-thia-3,5,6,8,13-pentazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaen-4-yl)methylthio]-1,3-benzoxazole . These compounds share some structural similarities but differ in their specific functional groups and overall molecular architecture, which can lead to differences in their chemical reactivity and biological activity.
Properties
Molecular Formula |
C11H11N5S |
|---|---|
Molecular Weight |
245.31 g/mol |
IUPAC Name |
13-methyl-10-thia-3,5,6,8,13-pentazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene |
InChI |
InChI=1S/C11H11N5S/c1-15-3-2-7-8(4-15)17-11-9(7)10-12-5-14-16(10)6-13-11/h5-6H,2-4H2,1H3 |
InChI Key |
JPGYOBKTKGHFBI-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC2=C(C1)SC3=C2C4=NC=NN4C=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{1,1,1,3,3,3-hexafluoro-2-[(4-fluorobenzyl)amino]propan-2-yl}benzamide](/img/structure/B11472381.png)
![1-([3-(3-Chlorophenyl)-1,2-oxazol-5-yl]methyl)-2-methyl-1,3-benzodiazole](/img/structure/B11472397.png)
![3-(4-chlorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-amine](/img/structure/B11472399.png)
![N-{5-[3-(2-methyl-5-nitro-1H-imidazol-1-yl)propyl]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B11472401.png)
![6'-Amino-1-[(4-fluorophenyl)methyl]-3'-methyl-2-oxo-1'-phenyl-1,2-dihydro-1'H-spiro[indole-3,4'-pyrano[2,3-C]pyrazole]-5'-carbonitrile](/img/structure/B11472406.png)
![5,5-Dimethyl-3-{4-oxo-6,8-dioxabicyclo[3.2.1]octan-2-YL}imidazolidine-2,4-dione](/img/structure/B11472410.png)
![2,3,4-trimethoxy-N-[3-methoxy-4-(propan-2-yloxy)phenyl]benzamide](/img/structure/B11472417.png)
![5-Oxo-3-phenyl-7-(2,4,5-trimethoxyphenyl)-4,5,6,7-tetrahydrothieno[3,2-b]pyridine-2-carboxylic acid](/img/structure/B11472419.png)
![1-[(4-chlorophenyl)sulfonyl]-N-(2,6-dichlorophenyl)prolinamide](/img/structure/B11472422.png)
![N-[4-(1,3-benzodioxol-5-yloxy)phenyl]-5-fluoro-2-methoxybenzenesulfonamide](/img/structure/B11472424.png)
![N-[2-(3-ethylphenoxy)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B11472435.png)
![2-[1-(3-nitrophenyl)-1H-pyrrol-2-yl]-4,4-diphenyl-1,4-dihydro-2H-3,1-benzoxazine](/img/structure/B11472443.png)
![Ethyl 3,3,3-trifluoro-2-{[4-(trifluoromethoxy)phenyl]amino}-2-{[3-(trifluoromethyl)phenyl]formamido}propanoate](/img/structure/B11472458.png)

